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Compound of Interest

Compound Name: 1-Phenylnaphthalene

Cat. No.: B165152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a

naphthalene ring system substituted with a phenyl group at the C1 position. This molecule

serves as a fundamental building block in the synthesis of more complex organic structures

and has applications in materials science and as a potential scaffold in medicinal chemistry.

Understanding its three-dimensional conformation is crucial for predicting its physicochemical

properties, molecular interactions, and suitability for various applications.

While the structure of 1-phenylnaphthalene in the liquid phase has been investigated using X-

ray diffraction, detailed crystallographic data from single-crystal X-ray diffraction of its solid

state, which would provide precise bond lengths, angles, and the critical dihedral angle

between the aromatic rings, is not readily available in publicly accessible databases. Such data

is essential for a complete understanding of its conformational preferences in a crystalline

environment.

This guide provides a summary of the available structural information and outlines the standard

experimental protocols for obtaining and analyzing the crystal structure of compounds like 1-
phenylnaphthalene.
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The fundamental properties of 1-phenylnaphthalene are summarized below.

Property Value

Molecular Formula C₁₆H₁₂

Molecular Weight 204.27 g/mol

CAS Number 605-02-7

Appearance Colorless to pale yellow liquid or solid

Boiling Point 324-325 °C

Density 1.085 g/mL at 25 °C

Refractive Index 1.664 (at 20 °C)

Conformational Analysis
The most significant conformational feature of 1-phenylnaphthalene is the dihedral angle

between the planes of the phenyl and naphthalene rings. This angle is determined by the

balance between two opposing factors:

Steric Hindrance: The hydrogen atom at the C8 position of the naphthalene ring sterically

clashes with the hydrogen atoms at the ortho positions of the phenyl ring. This repulsion

favors a non-planar conformation where the two rings are twisted relative to each other.

π-Conjugation: Resonance stabilization would be maximized if the two aromatic systems

were coplanar, allowing for optimal overlap of the π-orbitals.

In the absence of solid-state crystallographic data, computational modeling and studies of

similar substituted naphthalenes suggest a significantly twisted conformation for 1-
phenylnaphthalene in its ground state.
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The definitive method for determining the solid-state structure of a molecule like 1-
phenylnaphthalene is single-crystal X-ray diffraction. The general workflow for this analysis is

outlined below.

Crystal Growth
The initial and often most challenging step is to grow single crystals of high quality. A common

method is slow evaporation from a saturated solution.

Protocol:

Dissolve 1-phenylnaphthalene in a suitable solvent or a mixture of solvents (e.g., ethanol,

hexane, or a mixture of dichloromethane and hexane).

Prepare a saturated or nearly saturated solution at room temperature or a slightly elevated

temperature.

Loosely cover the container to allow for slow evaporation of the solvent over several days to

weeks.

Monitor the solution for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol:

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and

mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations and potential crystal degradation.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a

detector, is used to irradiate the crystal from various orientations.

The diffraction pattern of X-rays scattered by the crystal is recorded as a series of images.
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Software is used to integrate the intensities of the thousands of collected reflections.

Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.

Protocol:

The unit cell parameters and space group are determined from the positions of the diffraction

spots.

The initial positions of the atoms in the asymmetric unit are determined using direct methods

or Patterson methods.

The atomic positions and their anisotropic displacement parameters are refined using a

least-squares algorithm to achieve the best fit between the observed and calculated

structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final structural model is validated using various crystallographic metrics.

Data Presentation
Upon successful crystal structure determination, the quantitative data would be presented in

tables similar to the following hypothetical examples for 1-phenylnaphthalene.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
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Parameter Value

Empirical formula C₁₆H₁₂

Formula weight 204.27

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a Value Å, α = 90°

b Value Å, β = Value°

c Value Å, γ = 90°

Volume Value Å³

Z 4

Calculated density Value Mg/m³

Absorption coefficient Value mm⁻¹

F(000) Value

Crystal size Value x Value x Value mm

Theta range for data collection Value to Value°

Index ranges -h≤k≤h, -k≤l≤k, -l≤m≤l

Reflections collected Value

Independent reflections Value [R(int) = Value]

Completeness to theta Value %

Refinement method Full-matrix least-squares on F²

Data / restraints / params Value / Value / Value
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Goodness-of-fit on F² Value

Final R indices [I>2sigma(I)] R1 = Value, wR2 = Value

R indices (all data) R1 = Value, wR2 = Value

Largest diff. peak and hole Value and -Value e.Å⁻³

Table 2: Selected Bond Lengths (Hypothetical)

Bond Length (Å)

C1-C1' Value

C1-C2 Value

C8-C8a Value

... ...

Table 3: Selected Bond Angles (Hypothetical)

Angle Angle (°)

C2-C1-C1' Value

C8a-C1-C1' Value

C2'-C1'-C1 Value

... ...

Table 4: Selected Torsion Angles (Hypothetical)
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Torsion Angle Angle (°)

C2-C1-C1'-C2' Value

C8a-C1-C1'-C6' Value

Dihedral Angle Phenyl-Naphthyl Value

... ...

Visualizations
The following diagrams illustrate the logical workflow for crystal structure analysis and the key

conformational feature of 1-phenylnaphthalene.
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Experimental Workflow for Crystal Structure Analysis
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1-Phenylnaphthalene Conformation Influencing Factors
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Conformational Factors in 1-Phenylnaphthalene

Conclusion
A comprehensive crystal structure analysis of 1-phenylnaphthalene via single-crystal X-ray

diffraction would provide invaluable data for researchers in organic synthesis, materials

science, and drug development. The precise determination of its solid-state conformation,

particularly the dihedral angle between the phenyl and naphthalene rings, would allow for more

accurate computational modeling and a deeper understanding of its structure-property

relationships. While this specific crystallographic data is not currently available in the public

domain, the experimental protocols outlined in this guide provide a clear pathway for its

determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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